2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Synthesis of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazine derivative with an acyl chloride.
Coupling of the Benzodioxin and Triazole Rings: The benzodioxin and triazole rings are coupled via a sulfanyl linkage using thiourea as a sulfur source.
Introduction of the Acetamide Group: The final step involves the acylation of the coupled product with 2,4-dimethylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted acetamides.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Pharmacology: It may exhibit bioactive properties such as antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide .
- 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)propionamide .
Uniqueness
The presence of the ethyl group on the triazole ring and the specific acetamide substitution confer unique chemical and biological properties to 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide, distinguishing it from similar compounds .
Properties
Molecular Formula |
C22H24N4O3S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H24N4O3S/c1-4-26-21(16-6-8-18-19(12-16)29-10-9-28-18)24-25-22(26)30-13-20(27)23-17-7-5-14(2)11-15(17)3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H,23,27) |
InChI Key |
UBEYMUHQXPFLET-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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